BenchChemオンラインストアへようこそ!

Dasabuvir Naphthyl-d6

LC-MS/MS quantification stable isotope dilution assay mass shift optimization

Dasabuvir Naphthyl-d6 (ABT 333-d6) is a stable isotope-labeled analog of the hepatitis C virus (HCV) non-nucleoside NS5B polymerase inhibitor Dasabuvir, bearing six deuterium atoms selectively incorporated on the naphthyl ring system. With a molecular formula of C₂₆H₂₁D₆N₃O₅S and a molecular weight of 499.61 Da, this compound provides a +6.04 Da mass shift relative to the unlabeled parent Dasabuvir (MW 493.57), enabling unambiguous mass spectrometric discrimination as an internal standard (IS) in quantitative bioanalytical workflows.

Molecular Formula C26H27N3O5S
Molecular Weight 499.6 g/mol
Cat. No. B13864464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasabuvir Naphthyl-d6
Molecular FormulaC26H27N3O5S
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
InChIInChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D
InChIKeyNBRBXGKOEOGLOI-XAMKWCMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dasabuvir Naphthyl-d6 – Stable Isotope-Labeled HCV NS5B Inhibitor Internal Standard for LC-MS/MS Quantification


Dasabuvir Naphthyl-d6 (ABT 333-d6) is a stable isotope-labeled analog of the hepatitis C virus (HCV) non-nucleoside NS5B polymerase inhibitor Dasabuvir, bearing six deuterium atoms selectively incorporated on the naphthyl ring system . With a molecular formula of C₂₆H₂₁D₆N₃O₅S and a molecular weight of 499.61 Da, this compound provides a +6.04 Da mass shift relative to the unlabeled parent Dasabuvir (MW 493.57), enabling unambiguous mass spectrometric discrimination as an internal standard (IS) in quantitative bioanalytical workflows . Dasabuvir itself inhibits recombinant NS5B polymerases derived from HCV genotype 1a and 1b clinical isolates with IC₅₀ values between 2.2 and 10.7 nM and exhibits at least 7,000-fold selectivity for HCV genotype 1 polymerases over human and mammalian polymerases [1]. The Naphthyl-d6 isotopologue is intended exclusively for research and analytical applications, including HPLC and LC-MS/MS method development, method validation, and quality control .

Why Deuterated Dasabuvir Internal Standards Cannot Be Interchanged – The Dasabuvir Naphthyl-d6 Differentiation Case


Stable isotope-labeled internal standards (SIL-IS) are universally accepted as the gold standard for quantitative LC-MS/MS bioanalysis because they co-elute with the target analyte while being distinguishable by mass . However, deuterated isotopologues of the same parent drug are not interchangeable: the number of deuterium atoms, their position on the molecular scaffold, and the resulting mass shift directly determine assay accuracy, susceptibility to spectral overlap, and risk of chromatographic deuterium isotope effects [1]. Dasabuvir Naphthyl-d6 (6 deuterium atoms on the aromatic naphthyl ring; +6 Da) occupies a distinct performance niche compared with Dasabuvir-d9 (9 deuterium atoms; +9 Da), Dasabuvir-13C,d3 (+4 Da), or Dasabuvir O-Trideuteromethyl-d3 (3 deuterium atoms on the methoxy group; +3 Da) [2]. A mass shift that is too small risks isotopic peak overlap with the analyte's natural M+2/M+3 envelope, while excessive deuteration can induce differential retention time behavior that violates the core assumption of identical chromatographic properties between analyte and IS [3]. The position of the label also determines ex vivo stability: deuteration on metabolically labile sites (e.g., the methoxy group subject to CYP2C8-mediated O-demethylation) may lead to IS degradation during sample processing, whereas naphthyl ring C–D bonds are non-exchangeable and metabolically inert under typical bioanalytical conditions [4]. These factors make Dasabuvir Naphthyl-d6 a quantitatively distinct choice that cannot be assumed equivalent to alternative Dasabuvir SIL-IS products.

Dasabuvir Naphthyl-d6 – Quantitative Comparative Evidence for Scientific Selection


Mass Shift Differentiation: +6 Da Naphthyl-d6 vs. Parent, d3, d9, and 13C,d3 Isotopologues

Dasabuvir Naphthyl-d6 produces a nominal mass shift of +6.04 Da relative to unlabeled Dasabuvir (499.61 Da vs. 493.57 Da), placing it within the widely recommended 3–8 Da window for SIL-IS that avoids both isotopic spectral overlap and chromatographic deuterium isotope effects . In comparison, Dasabuvir O-Trideuteromethyl-d3 provides only a +3.02 Da shift (496.59 Da), which can overlap with the natural abundance M+2 and M+3 isotopic peaks of Dasabuvir (containing ³⁴S and ¹³C contributions), potentially causing cross-signal interference at low analyte concentrations . At the other extreme, Dasabuvir-d9 delivers a +9.07 Da shift (502.64 Da), exceeding 8 Da and raising the documented risk of differential reversed-phase retention and extraction recovery between analyte and IS [1]. Dasabuvir-13C,d3 provides a +4.02 Da shift (497.59 Da), an adequate alternative but with mixed ¹³C/²H labeling that may increase synthetic cost without the aromatic ring stability advantage of the naphthyl-d6 label [2].

LC-MS/MS quantification stable isotope dilution assay mass shift optimization isotopic peak separation

Isotopic Enrichment: 98 atom % D Specification for Dasabuvir Naphthyl-d6

Dasabuvir Naphthyl-d6 (synonym: Dasabuvir-D6) is commercially available at a specified isotopic enrichment of 98 atom % D, as documented in the Macklin product listing [1]. This enrichment level conforms to the ≥97% deuterium incorporation threshold defined in patent WO2016105547A1 for deuterated Dasabuvir compounds intended to confer meaningful isotopic differentiation [2]. In comparison, the multi-isotope analog [¹³C,²H₃,¹⁵N₂]-Dasabuvir reports 99% ¹³C and 98% ²H enrichment across its labeling sites , while Dasabuvir O-Trideuteromethyl-d3 is claimed at >99% isotopic purity by select vendors . The 98 atom % D specification for Naphthyl-d6 ensures that residual unlabeled (d0) isotopologue abundance is ≤2%, minimizing the contribution of the IS to the analyte channel in MRM analysis and reducing the risk of calibration curve non-linearity due to IS-to-analyte cross-signal [3].

isotopic enrichment deuterium incorporation assay accuracy SIL-IS purity

Labeling Position Advantage: Naphthyl Ring Deuteration vs. Methoxy Group Deuteration for Ex Vivo Stability

Dasabuvir undergoes extensive hepatic metabolism, primarily via CYP2C8-mediated oxidation of the tert-butyl and methoxy substituents, with a minor contribution from CYP3A4 [1]. In the human mass balance study, Dasabuvir represented only 58% of total circulating radioactivity, while the oxidative metabolite M1 accounted for 21%, indicating substantial metabolic liability on non-naphthyl portions of the molecule [2]. Dasabuvir Naphthyl-d6 carries its six deuterium atoms exclusively on the naphthyl aromatic ring system, a site that is not a primary locus of CYP-mediated oxidation based on the elucidated metabolic scheme [3]. In contrast, Dasabuvir O-Trideuteromethyl-d3 bears its label on the methoxy group, which is directly susceptible to O-demethylation—the metabolic step producing metabolite M1—meaning the deuterium label resides on a metabolically labile functional group . During ex vivo sample processing, storage, or extended extraction procedures, partial O-demethylation of the d3-labeled IS could alter the effective IS concentration and the analyte/IS response ratio, whereas the naphthyl C–D bonds remain chemically inert under all standard bioanalytical conditions [4].

metabolic stability CYP2C8 metabolism deuterium kinetic isotope effect sample processing integrity

Pharmacological Selectivity of Parent Compound: ≥7,000-Fold Window Over Human Polymerases

Although Dasabuvir Naphthyl-d6 is used exclusively as an analytical internal standard, its quantitative fitness for purpose is anchored in the thoroughly characterized pharmacology of its parent compound. Dasabuvir inhibits recombinant NS5B polymerases from HCV genotype 1a and 1b clinical isolates with IC₅₀ values between 2.2 and 10.7 nM, and demonstrates at least 7,000-fold selectivity for HCV genotype 1 polymerases over human and mammalian DNA/RNA polymerases (IC₅₀ values for off-target polymerases exceed 100 µM) [1]. In the HCV subgenomic replicon system, Dasabuvir inhibits genotype 1a (strain H77) and 1b (strain Con1) replicons with EC₅₀ values of 7.7 and 1.8 nM, respectively, and retains activity against a panel of 22 genotype 1 clinical isolates with EC₅₀ values ranging from 0.15 to 8.57 nM [2]. Notably, Dasabuvir shows substantially reduced potency against HCV genotypes 2, 3, and 4 (IC₅₀ values from 900 nM to >20 µM), defining a genotype-1-restricted antiviral profile that has direct implications for selecting appropriate study systems when designing Dasabuvir Naphthyl-d6-based quantitative assays [3].

HCV NS5B polymerase target selectivity off-target activity genotype specificity

Validated Bioanalytical Method Performance: LLOQ of 12.5 ng/mL with Stable Isotope-Labeled IS in Human Tissue

A validated UPLC-MS/MS method using stable isotope-labeled internal standards for Dasabuvir and its M1 metabolite has been established for the quantification of direct-acting antiviral agents in human liver fine needle aspirates [1]. The method achieved a lower limit of quantification (LLOQ) of 12.5 ng/mL for both Dasabuvir and its M1 metabolite, with a linear calibration range extending from 12.5 to 5,000 ng/mL [2]. Intra- and inter-day accuracy and precision were ≤13.7% across low, medium, and high quality control samples [3]. In the AbbVie-sponsored human mass balance study, a stable isotope-labeled internal standard (¹³CD₃-dasabuvir; MRM transition 498.3 → 363.2) was employed with online SPE-LC-MS/MS for plasma quantification, demonstrating the established precedent for deuterated/¹³C-labeled Dasabuvir IS in regulated bioanalysis [4]. Dasabuvir Naphthyl-d6, with its distinct +6 Da mass shift, offers an alternative SIL-IS option compatible with the same validated method framework while providing a larger mass separation from the analyte than the +4 Da ¹³CD₃ approach .

method validation LLOQ UPLC-MS/MS human liver analysis

Optimal Deployment Scenarios for Dasabuvir Naphthyl-d6 in Research and Industrial Settings


Quantitative Bioanalysis of Dasabuvir in Human Plasma and Tissue for Clinical Pharmacokinetic Studies

Dasabuvir Naphthyl-d6 is purpose-built for use as a stable isotope-labeled internal standard in LC-MS/MS methods quantifying Dasabuvir in biological matrices. With a +6 Da mass shift that exceeds the typical natural isotopic envelope of Dasabuvir (eliminating cross-talk risk) while remaining within the 3–8 Da window that minimizes chromatographic deuterium isotope effects, the Naphthyl-d6 IS supports validated method LLOQs down to 12.5 ng/mL in human liver tissue and comparable sensitivity in plasma [1][2]. The 98 atom % D enrichment limits the residual unlabeled IS fraction to ≤2%, preserving calibration curve linearity across a 12.5–5,000 ng/mL dynamic range [3]. This makes Dasabuvir Naphthyl-d6 the preferred IS for pharmacokinetic studies of Viekira Pak/Exviera regimens, therapeutic drug monitoring, and DDI investigations where Dasabuvir is co-administered with CYP3A or CYP2C8 perpetrators [4].

Metabolic Stability and In Vitro ADME Investigations Requiring Metabolically Inert Internal Standards

Dasabuvir Naphthyl-d6, with its six deuterium atoms positioned on the metabolically inert naphthyl ring, provides an IS that is inherently resistant to the CYP2C8-mediated oxidative metabolism that constitutes the major clearance pathway of Dasabuvir (formation of tert-butyl alcohol metabolite M1 representing 21% of circulating radioactivity) [5]. This contrasts with methoxy-deuterated analogs (e.g., Dasabuvir O-Trideuteromethyl-d3) whose label resides on a functional group susceptible to O-demethylation during in vitro incubation with human liver microsomes or hepatocytes . For metabolic stability assays, reaction phenotyping studies, and CYP inhibition/induction experiments where IS must remain quantitatively intact throughout the incubation period, the naphthyl-d6 labeling strategy eliminates the confound of IS degradation that would otherwise bias the analyte/IS peak area ratio and distort calculated intrinsic clearance values [6].

Method Development and Validation for ANDA/DMF Regulatory Submissions Requiring Traceable Reference Standards

Dasabuvir Naphthyl-d6 serves as a fit-for-purpose reference standard in pharmaceutical analytical method development, method validation (AMV), and quality control (QC) applications during generic drug development and ANDA/DMF submissions . The compound's defined isotopic enrichment (98 atom % D), well-characterized molecular identity (C₂₆H₂₁D₆N₃O₅S; MW 499.61), and the availability of comprehensive Certificates of Analysis (COA) with HPLC, MS, and NMR characterization support regulatory traceability . In stability-indicating HPLC-DAD methods validated for Dasabuvir and its degradation products per ICH guidelines, a deuterated IS such as Naphthyl-d6 enables accurate quantitation of the API in the presence of forced-degradation products, with the +6 Da mass shift ensuring baseline resolution from degradation-related impurities in MS detection [7].

HCV Resistance and Virology Research Requiring Genotype-1-Specific Quantitative Pharmacology

Dasabuvir's well-characterized genotype-1-restricted antiviral profile (IC₅₀ 2.2–10.7 nM for genotype 1a/1b; ≥7,000-fold selective over human polymerases; substantially reduced activity against genotypes 2–4 with IC₅₀ values 900 nM to >20 µM) defines the biological context in which Dasabuvir Naphthyl-d6-based quantitative assays are most informative [8]. In NS5B resistance variant mapping studies, where mutations at positions C316Y, M414T, Y448C/H, and S556G in the palm I site confer resistance to Dasabuvir, accurate intracellular drug concentration measurement using Naphthyl-d6 IS enables correlation of resistance phenotype with drug exposure levels [9]. The naphthyl-specific deuteration ensures the IS does not interfere with detection of Dasabuvir metabolites or degradation products that may co-elute in complex cellular matrix extracts, a critical consideration for replicon-based antiviral activity assays .

Quote Request

Request a Quote for Dasabuvir Naphthyl-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.